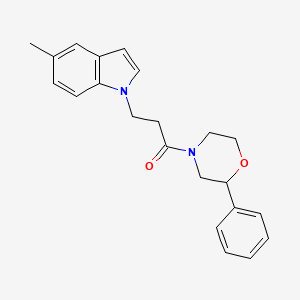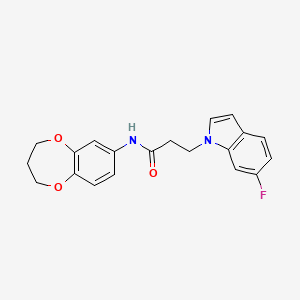
3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a morpholine ring, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a precursor such as 5-methylindole, which undergoes functionalization to introduce the desired substituents.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of phenylamine with ethylene oxide.
Coupling Reaction: The final step involves coupling the indole derivative with the morpholine derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” would involve its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one: Lacks the methyl group on the indole ring.
3-(5-methyl-1H-indol-1-yl)-1-(4-morpholinyl)propan-1-one: Lacks the phenyl group on the morpholine ring.
Uniqueness
“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” is unique due to the presence of both a methyl group on the indole ring and a phenyl group on the morpholine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-(5-methylindol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-20-19(15-17)9-11-23(20)12-10-22(25)24-13-14-26-21(16-24)18-5-3-2-4-6-18/h2-9,11,15,21H,10,12-14,16H2,1H3 |
Clé InChI |
CRYNJLYUWAHBHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide](/img/structure/B12174985.png)
![methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12174989.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine](/img/structure/B12174997.png)


![N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide](/img/structure/B12175011.png)
![4-{[4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12175017.png)
![Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B12175035.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)
![6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175051.png)
